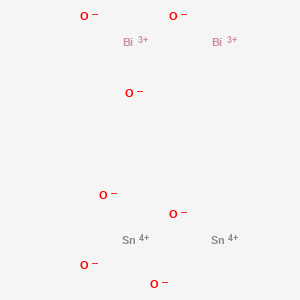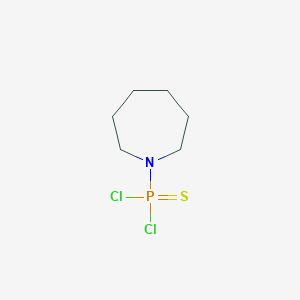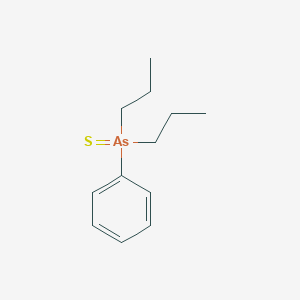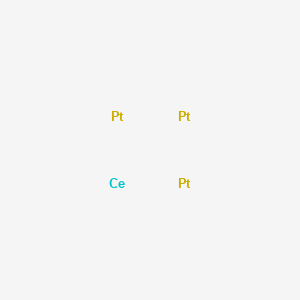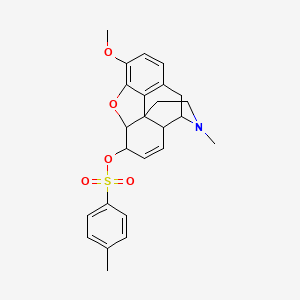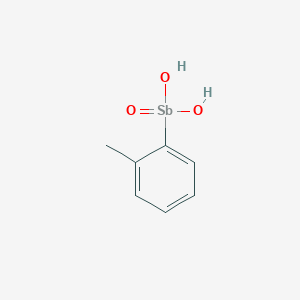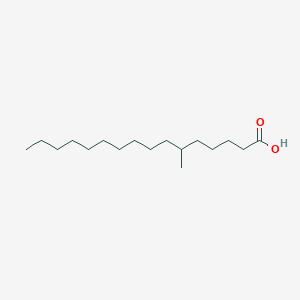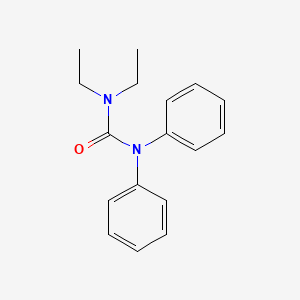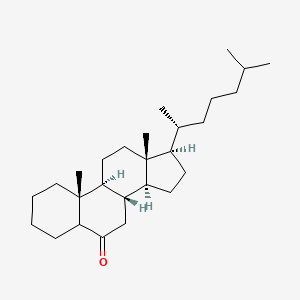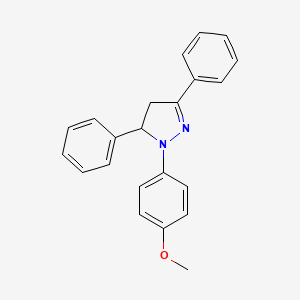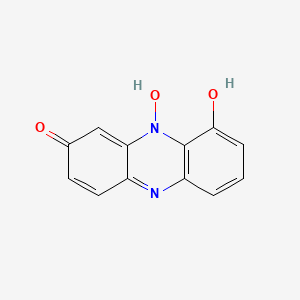
9,10-Dihydroxyphenazin-2(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine derivative known for its unique chemical properties and potential applications in various fields. Phenazine compounds are heterocyclic aromatic compounds that have been studied for their antimicrobial, anticancer, and other biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound of 9,10-Dihydroxyphenazin-2(10H)-one.
Phenazine-1-carboxylic acid: Another phenazine derivative with antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Known for its anticancer activity.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at the 9 and 10 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to interact with biological targets.
Properties
CAS No. |
23448-76-2 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
InChI Key |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


